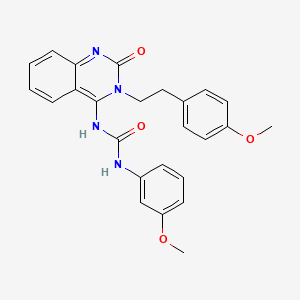![molecular formula C25H35FO8S B14110836 [2-[(1S,2S,4R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate](/img/structure/B14110836.png)
[2-[(1S,2S,4R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is a synthetic glucocorticoid compound. It is an impurity of Triamcinolone Acetonide, a widely used corticosteroid for treating various skin conditions and allergies . This compound is known for its stability and hygroscopic properties .
準備方法
The synthesis of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate involves multiple steps, starting from the parent compound, Triamcinolone Acetonide. The key steps include:
Hydrogenation: The hydrogenation of Triamcinolone Acetonide to form 1,2-Dihydrotriamcinolone Acetonide.
Acetonide Formation: The formation of the acetonide group at the 16,17 positions.
化学反応の分析
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The mesylate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate has several scientific research applications:
作用機序
The mechanism of action of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is similar to that of Triamcinolone Acetonide. It binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . The molecular targets include various cytokines and enzymes involved in the inflammatory process .
類似化合物との比較
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is unique due to its specific structural modifications. Similar compounds include:
Triamcinolone Acetonide: The parent compound, widely used as a corticosteroid.
Betamethasone Acetonide: Another corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: A related compound used in dermatology.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications .
特性
分子式 |
C25H35FO8S |
|---|---|
分子量 |
514.6 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C25H35FO8S/c1-21(2)33-20-11-17-16-7-6-14-10-15(27)8-9-22(14,3)24(16,26)18(28)12-23(17,4)25(20,34-21)19(29)13-32-35(5,30)31/h10,16-18,20,28H,6-9,11-13H2,1-5H3/t16-,17-,18-,20+,22-,23-,24-,25?/m0/s1 |
InChIキー |
NBYRPIGEYGUQJG-HRAPMSOTSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5C4(OC(O5)(C)C)C(=O)COS(=O)(=O)C)C)O)F |
正規SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COS(=O)(=O)C)C)O)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester](/img/structure/B14110771.png)
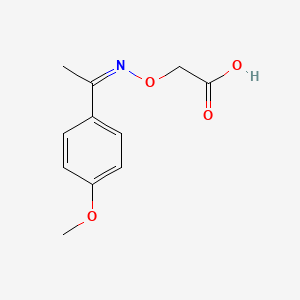
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110781.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110789.png)
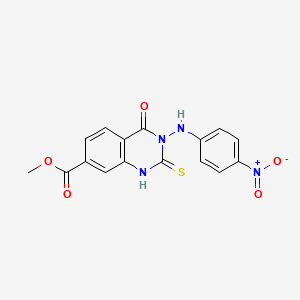
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14110797.png)
![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/structure/B14110807.png)
![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)
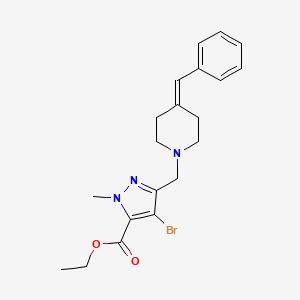
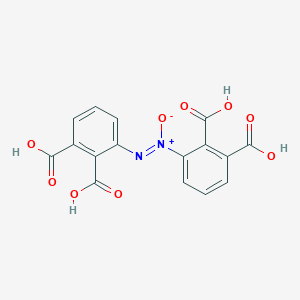
![(E)-2-((2,4-dimethoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14110851.png)
